

A Structural Comparison of D-Arabinopyranose and Other D-Pentopyranoses

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Compound of Interest

Compound Name: *D-Arabinopyranose*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of **D-Arabinopyranose** with other common D-pentopyranoses: D-Xylopyranose, D-Ribopyranose, and D-Lyxopyranose. Understanding the subtle yet significant differences in their three-dimensional structures is crucial for comprehending their biological roles and for the rational design of carbohydrate-based therapeutics. This document summarizes key structural parameters, conformational preferences in solution, and the experimental protocols used to determine these properties.

Structural and Physicochemical Properties of D-Pentopyranoses

The stereochemistry of the hydroxyl groups around the pyranose ring dictates the conformational landscape and ultimately the biological activity of these pentoses. **D-Arabinopyranose** is the C2 epimer of D-Ribose and the C3 epimer of D-Xylose.

| Property | D-Arabinopyranose | D-Xylopyranose | D-Ribopyranose | D-Lyxopyranose |
|--------------------|------------------------------------|------------------------------------|------------------------------------|---------------------------------------|
| Molar Mass (g/mol) | 150.13[1][2] | 150.13[1][3] | 150.13[1] | 150.13 |
| Melting Point (°C) | 158-160 | 153-154[4] | 85-87 | 103-105 |
| IUPAC Name | (3S,4R,5R)-oxane-2,3,4,5-tetrol[5] | (2S,3R,4S,5R)-oxane-2,3,4,5-tetrol | (2R,3R,4R,5R)-oxane-2,3,4,5-tetrol | (2S,3S,4S,5R)-oxane-2,3,4,5-tetrol[6] |

Conformational Analysis in Aqueous Solution

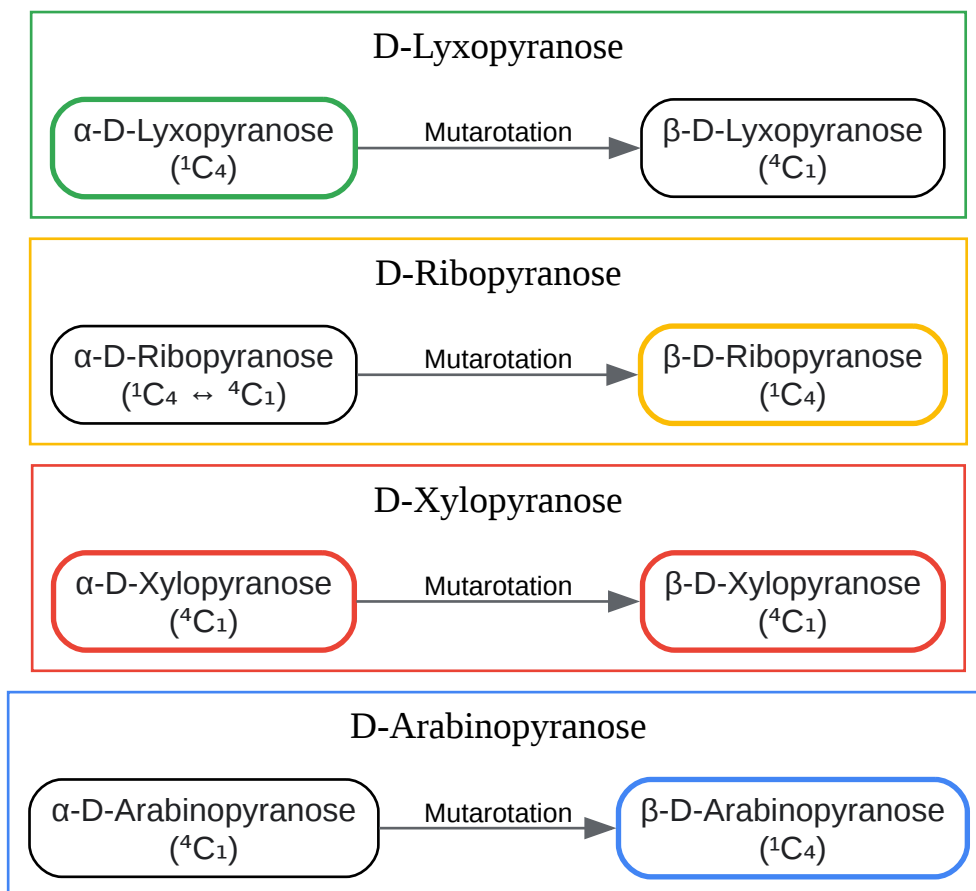
In aqueous solution, pentopyranoses exist in a dynamic equilibrium between their α and β anomers, each of which can adopt different chair and boat conformations. The predominant forms are dictated by stereoelectronic effects, such as the anomeric effect, and steric interactions.

| Pentopyranose | Predominant Anomer(s) | Anomeric Ratio (α : β) | Predominant Chair Conformation(s) |
|-------------------|-----------------------|---------------------------------------|---|
| D-Arabinopyranose | β | ~30:70 (in DMSO) | 1C4 for β -anomer |
| D-Xylopyranose | α and β | ~35:65 | 4C1 for both anomers |
| D-Ribopyranose | β | 20:56 (pyranose forms) | 1C4 for β -anomer, 1C4 and 4C1 for α -anomer |
| D-Lyxopyranose | α | 66:34[7] | 1C4 for α -anomer, 4C1 for β -anomer[7] |

Note: Anomeric ratios can vary with temperature and solvent.

Visualization of Structural Relationships

The following diagrams illustrate the stereochemical relationships and conformational equilibria of the D-pentopyranoses.



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Predominant anomers and chair conformations of D-pentopyranoses in solution.

Experimental Protocols

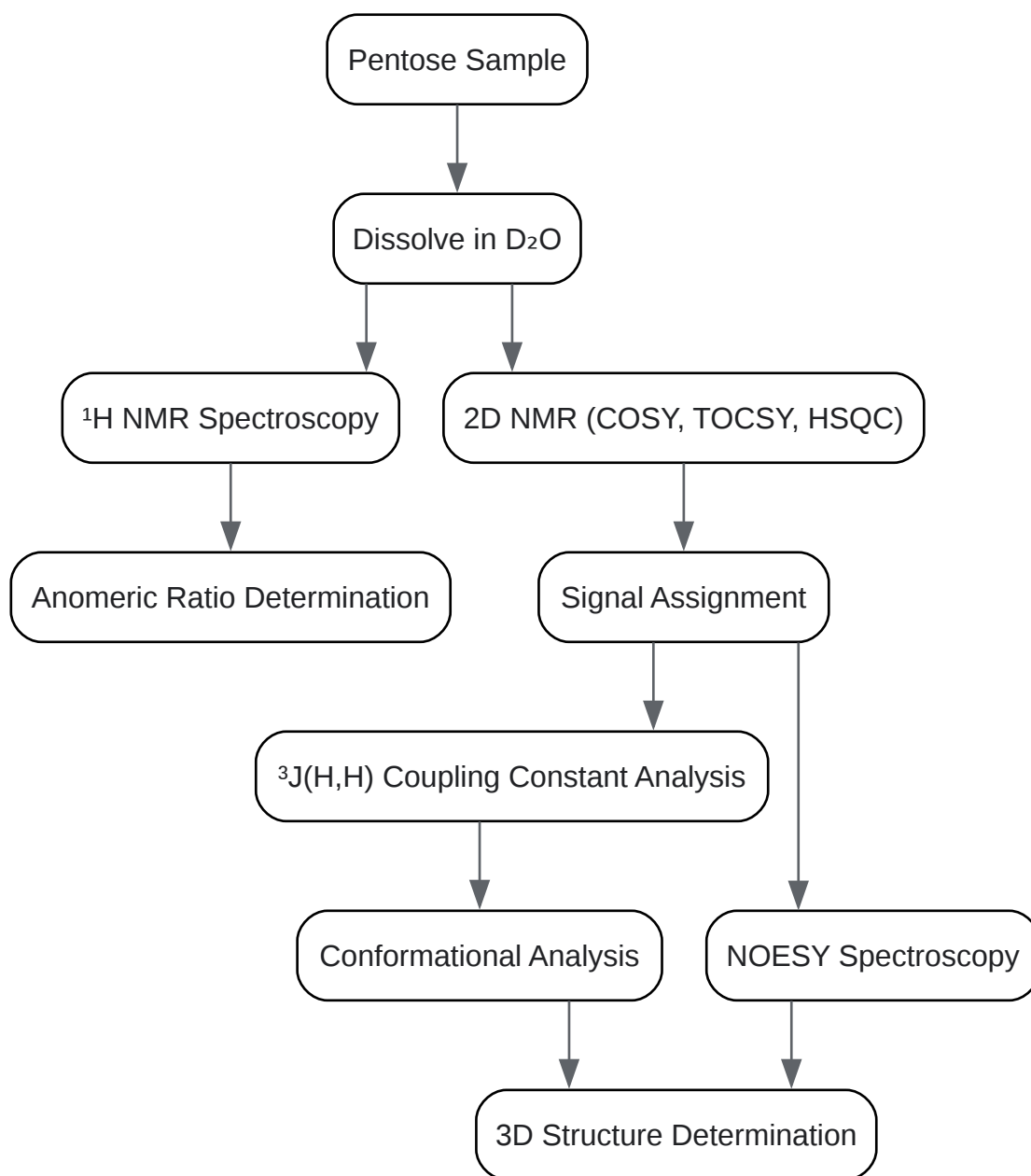
The structural characterization of pentoses relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the anomeric ratio and preferred conformation of pentopyranoses in solution.

Methodology:

- **Sample Preparation:** A 10-20 mg sample of the pentose is dissolved in 0.5 mL of deuterium oxide (D_2O). A small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP), is added for chemical shift referencing.
- **Data Acquisition:**
 - 1H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to resolve the signals of the anomeric protons, which typically appear in the 4.5-5.5 ppm region.
 - The ratio of the α and β anomers is determined by integrating the respective anomeric proton signals.
 - Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are performed to assign all proton resonances within each anomeric spin system.
 - ^{13}C NMR spectra, often acquired using heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence), provide information on the carbon skeleton.
- **Conformational Analysis:**
 - The magnitudes of the three-bond proton-proton coupling constants ($^3J_{H,H}$), particularly $^3J_{H1,H2}$, are used to determine the dihedral angles between adjacent protons and thus infer the ring conformation. For example, a large coupling constant (8-10 Hz) for $^3J_{H1,H2}$ is indicative of a trans-diaxial relationship between H1 and H2, suggesting a particular chair conformation.
 - Nuclear Overhauser Effect (NOE) data from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space distance constraints between protons, further aiding in the determination of the three-dimensional structure.



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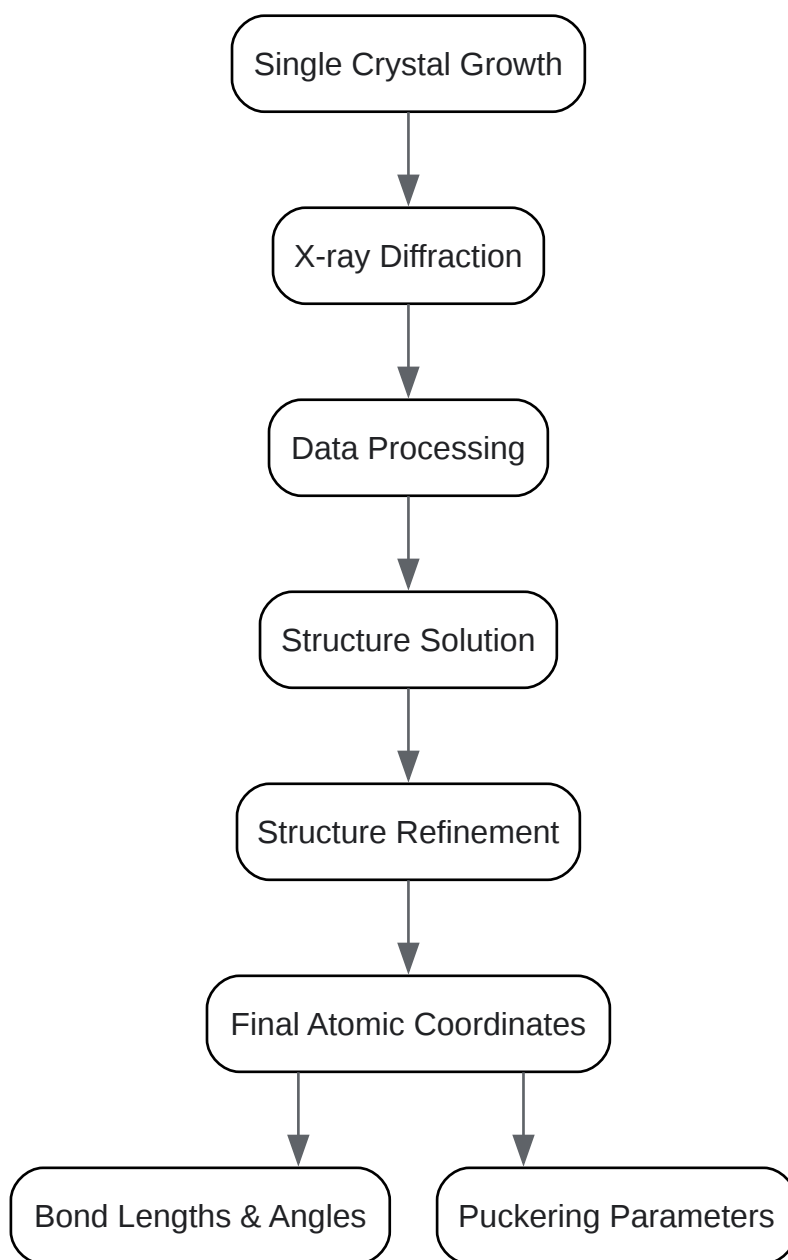
Workflow for NMR-based conformational analysis of pentopyranoses.

Single-Crystal X-ray Crystallography

Objective: To determine the precise solid-state structure of a pentopyranose, including bond lengths, bond angles, and ring puckering parameters.

Methodology:

- Crystallization: Single crystals of the pentose are grown from a suitable solvent, often by slow evaporation. For example, β -D-arabinose can be crystallized from ethanol.[7]
- Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement:
 - The diffraction data are processed to determine the unit cell dimensions and space group.
 - The initial phases of the structure factors are determined using direct methods or Patterson methods.
 - An initial electron density map is calculated, from which the positions of the atoms are determined.
 - The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.
- Data Analysis:
 - Bond lengths, bond angles, and torsion angles are calculated from the final atomic coordinates.
 - The conformation of the pyranose ring is quantified using Cremer-Pople puckering parameters (Q , θ , and φ), which describe the deviation of the ring from a mean plane.



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Workflow for single-crystal X-ray diffraction analysis of pentopyranoses.

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